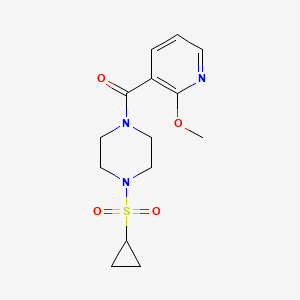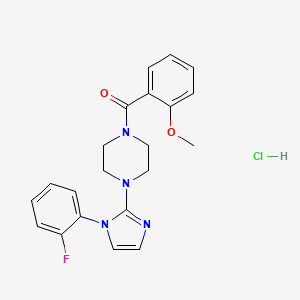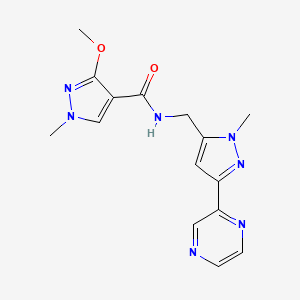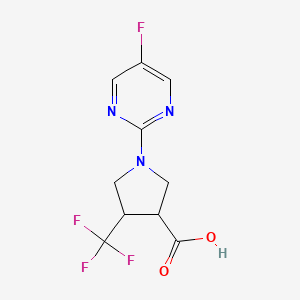
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as FTCP, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid and related compounds have significant roles in the synthesis of various antibacterial agents. For instance, a study by Stefancich et al. (1985) describes the synthesis of a related compound, highlighting its potent activity against both gram-positive and gram-negative bacteria, superior to that of several unfluorinated compounds and even some fluorinated ones (Stefancich et al., 1985).
Role in Process Development of Antifungal Agents
The compound also plays a crucial role in the process development of antifungal agents. A study by Butters et al. (2001) discusses its use in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The study elaborates on the diastereocontrol of the reaction involving a derivative of 1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, which is critical for the synthesis of Voriconazole (Butters et al., 2001).
Development of P2X7 Antagonist Clinical Candidates
In the field of mood disorder treatment, the compound has been integral in the development of P2X7 antagonists. Chrovian et al. (2018) describe the synthesis of novel compounds containing this chemical structure, which showed promising results for advancing into phase I clinical trials for mood disorder treatment (Chrovian et al., 2018).
Synthesis of Fluorinated Compounds
The compound has been used in the synthesis of other fluorinated compounds with high broad-spectrum antibacterial activities, as explored in various studies. For example, Chu et al. (1986) synthesized derivatives characterized by a fluorine atom and substituted amino groups, showing excellent in vitro and in vivo antibacterial potency (Chu et al., 1986).
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4N3O2/c11-5-1-15-9(16-2-5)17-3-6(8(18)19)7(4-17)10(12,13)14/h1-2,6-7H,3-4H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSVJVJREBUJOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=C(C=N2)F)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
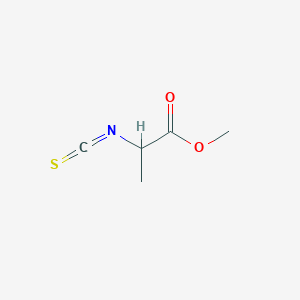
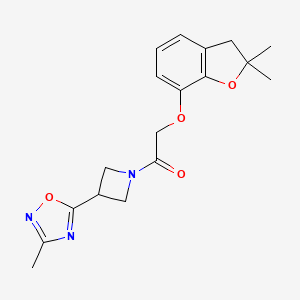
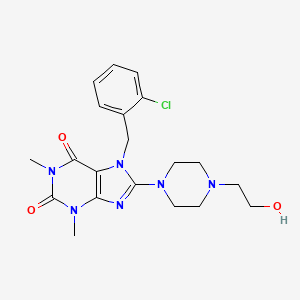
![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
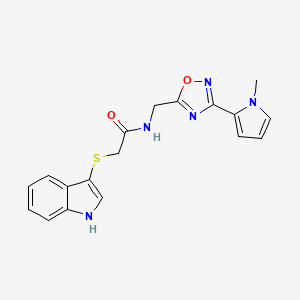
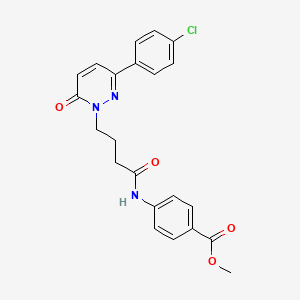
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
